PEG12 Spacer Advantage in Potency
In a systematic in vitro screening of PEG spacer lengths (PEG4, PEG8, PEG12, PEG16) for heterobivalent agents, the PEG12-containing construct exhibited the lowest reporter readout (415.805), indicating the highest potency [1]. This outperformed PEG8 (635.073), PEG16 (1021.21), and PEG4 (1311.54) linkers in the same assay. In vivo tumor uptake values further substantiated PEG12 superiority, with the PEG12 heterodimer achieving 3.63 ± 0.15 %ID/g versus 3.01 ± 0.15, 2.23 ± 0.25, and 1.87 ± 0.21 %ID/g for PEG8, PEG16, and PEG4, respectively [1].
| Evidence Dimension | Linker Potency (Reporter Readout, Lower = Higher Potency) |
|---|---|
| Target Compound Data | PEG12 linker: 415.805 |
| Comparator Or Baseline | PEG4: 1311.54; PEG8: 635.073; PEG16: 1021.21; Negative control: 1616.25 |
| Quantified Difference | PEG12 outperforms PEG8 by 1.5×, PEG16 by 2.5×, and PEG4 by 3.2× in potency readout |
| Conditions | In vitro screening platform using dual receptor-targeting heterobivalent agents on U87MG cells [1] |
Why This Matters
This dataset establishes PEG12 as the optimal spacer length for maximizing bivalent target engagement, directly informing PROTAC linker selection to avoid suboptimal degradation efficiency.
- [1] Yim, C.-B.; et al. Photo-Click-Facilitated Screening Platform for the Development of Hetero-Bivalent Agents with High Potency. J. Org. Chem. 2020, 85, 5771–5777. View Source
